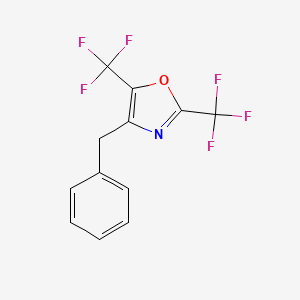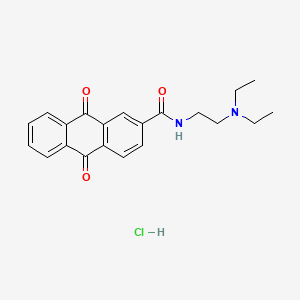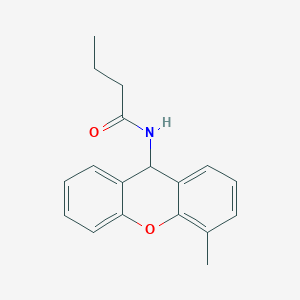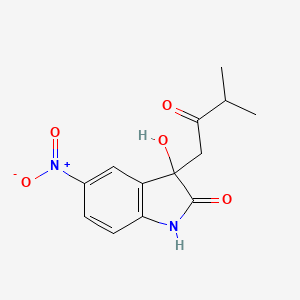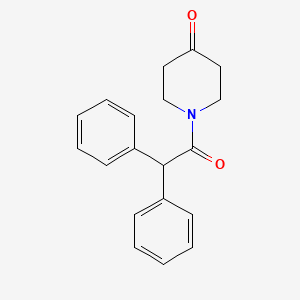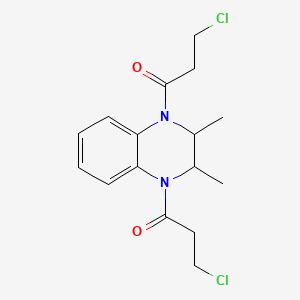
1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is a complex organic compound characterized by its unique quinoxaline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an aromatic diamine with a diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Alkylation: The quinoxaline core is then alkylated using 3-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropanone groups.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one)
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
Uniqueness
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(3-chloropropan-1-one) is unique due to the presence of the chloropropanone groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
6779-95-9 |
|---|---|
Molekularformel |
C16H20Cl2N2O2 |
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
3-chloro-1-[4-(3-chloropropanoyl)-2,3-dimethyl-2,3-dihydroquinoxalin-1-yl]propan-1-one |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-11-12(2)20(16(22)8-10-18)14-6-4-3-5-13(14)19(11)15(21)7-9-17/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
JVSATVSUNHATHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(C2=CC=CC=C2N1C(=O)CCCl)C(=O)CCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
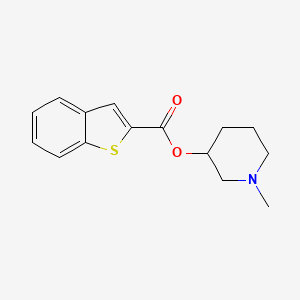

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
